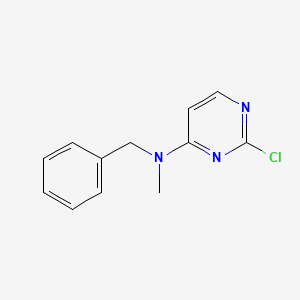

N-benzyl-2-chloro-N-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-chloro-N-methylpyrimidin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative and is commonly used as a starting material for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structures of isomeric compounds closely related to N-benzyl-2-chloro-N-methylpyrimidin-4-amine has provided insights into conformational differences and hydrogen-bonding interactions. These studies offer valuable information for understanding the physical and chemical properties of similar compounds, which could be applied in the design of new materials or pharmaceuticals (Odell et al., 2007).

Intramolecular Hydrogen Bonding and Tautomerism

Investigations into Schiff bases related to this compound have explored the role of intramolecular hydrogen bonding and tautomerism. Understanding these chemical behaviors is critical for designing compounds with specific optical or electronic properties, which could be beneficial in sensors, optical devices, or as pharmaceutical intermediates (Nazır et al., 2000).

Alzheimer's Disease Treatment

A study on multifunctional agents for the potential treatment of Alzheimer's disease highlighted the use of a pyrimidine-2,4-diamine template, suggesting that related compounds, including this compound, might be explored for their biological activities. The ability to inhibit cholinesterase, β-secretase, and Aβ-aggregation indicates a promising avenue for the development of Alzheimer's therapeutics (Mohamed et al., 2012).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of similar compounds have been developed for the reliable detection of biogenic amines using high-performance liquid chromatography (HPLC). This application is crucial for food safety, environmental monitoring, and clinical diagnostics, showcasing the versatility of these compounds in analytical methods (Özdestan & Üren, 2009).

Heterocyclic Amine Synthesis

Research into the N-alkylation of heterocyclic amines with alcohols using iron phthalocyanine as a catalyst demonstrates the synthetic utility of related compounds in producing benzimidazoles, benzothiazoles, and benzoxazoles. Such synthetic pathways are fundamental in medicinal chemistry for generating libraries of biologically active molecules (Bala et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target the cyclooxygenase (cox) enzymes .

Mode of Action

Related compounds have been found to suppress the cox enzymes . These enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The inhibition of cox enzymes by related compounds can affect the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever responses .

Result of Action

Related compounds have demonstrated anti-inflammatory activity, with some showing high ic50 values for cox-1 inhibition and excellent cox-2 selectivity index (si) values .

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMPTKAKGKWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)

![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)